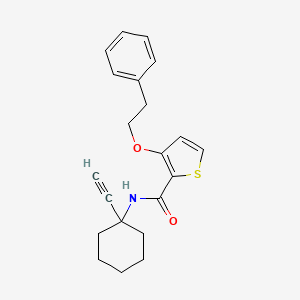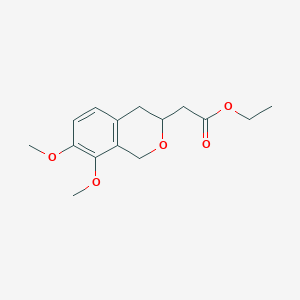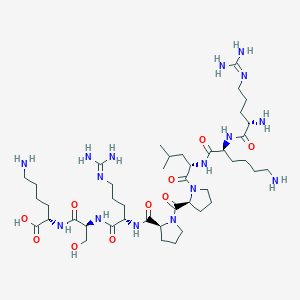
6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol is a chemical compound that belongs to the quinazoline family. This compound is characterized by the presence of a chlorophenyl group, an iodine atom, and an isopropylamino group attached to the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.
Amination: The isopropylamino group can be introduced through an amination reaction using isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where the chlorine or iodine atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield amine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol: This compound is similar but lacks the iodine atom.
8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol: This compound has a bromine atom instead of an iodine atom.
Uniqueness
6-(2-Chlorophenyl)-8-iodo-2-(isopropylamino)quinazolin-7-ol is unique due to the presence of the iodine atom, which can influence its chemical reactivity and biological activity. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound distinct in its properties and applications.
特性
CAS番号 |
914392-35-1 |
|---|---|
分子式 |
C17H15ClIN3O |
分子量 |
439.7 g/mol |
IUPAC名 |
6-(2-chlorophenyl)-8-iodo-2-(propan-2-ylamino)quinazolin-7-ol |
InChI |
InChI=1S/C17H15ClIN3O/c1-9(2)21-17-20-8-10-7-12(11-5-3-4-6-13(11)18)16(23)14(19)15(10)22-17/h3-9,23H,1-2H3,(H,20,21,22) |
InChIキー |
SVEXNEVRJUZHND-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC2=C(C(=C(C=C2C=N1)C3=CC=CC=C3Cl)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)


![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)


![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
silane](/img/structure/B14176625.png)
